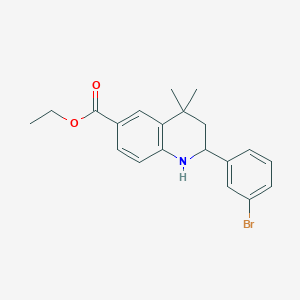

![molecular formula C22H22ClNO5 B2981916 2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287266-12-8](/img/structure/B2981916.png)

2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

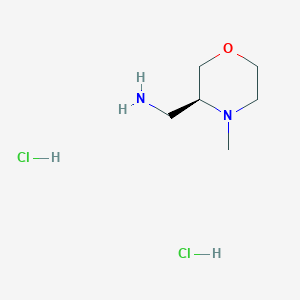

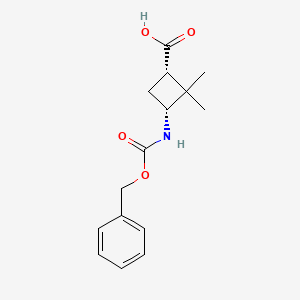

2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid , often referred to as (2-Methoxyphenyl)acetic acid , is a chemical compound with the molecular formula C₉H₁₀O₃ . It belongs to the class of organic compounds known as phenylacetic acids . The compound features a bicyclo[1.1.1]pentane ring system, a phenyl group, and a methoxy group. Its systematic IUPAC name is (2-Methoxyphenyl)acetic acid .

Synthesis Analysis

The synthetic pathway for this compound involves several steps, including the introduction of the chloro substituent, formation of the bicyclo[1.1.1]pentane ring, and subsequent functionalization. While the exact synthetic route may vary, it typically starts from commercially available starting materials. Researchers have explored various methods, such as cyclization reactions, to construct the bicyclo[1.1.1]pentane core. Detailed synthetic protocols can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of (2-Methoxyphenyl)acetic acid consists of a phenyl ring attached to an acetic acid moiety via a methoxy group. The chloro substituent is positioned ortho to the methoxy group. The bicyclo[1.1.1]pentane ring system adds rigidity to the molecule. The 3D representation reveals the spatial arrangement of atoms, which influences its chemical properties and interactions .

Chemical Reactions Analysis

(2-Methoxyphenyl)acetic acid can participate in various chemical reactions, including esterification, amidation, and decarboxylation. Researchers have investigated its reactivity toward nucleophiles, electrophiles, and radicals. These reactions yield derivatives with altered functional groups, potentially enhancing biological activity or solubility .

Physical And Chemical Properties Analysis

特性

IUPAC Name |

2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO5/c1-28-17-8-7-15(23)9-16(17)21-11-22(12-21,13-21)18(19(25)26)24-20(27)29-10-14-5-3-2-4-6-14/h2-9,18H,10-13H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYSYSOPIBVSKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)

![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)

methanone](/img/structure/B2981847.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)